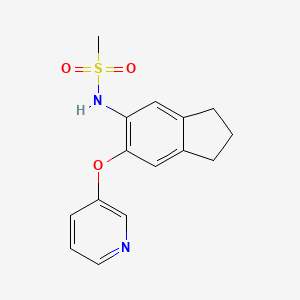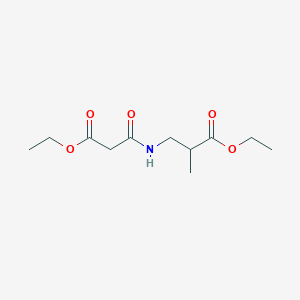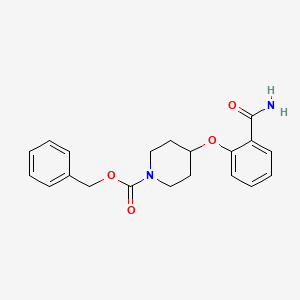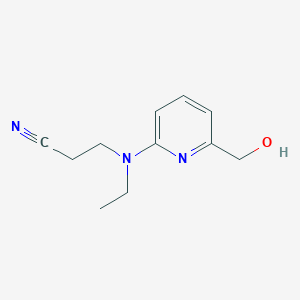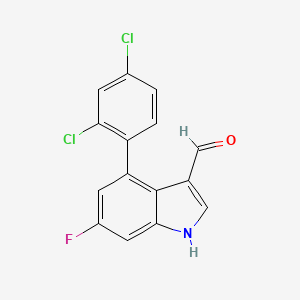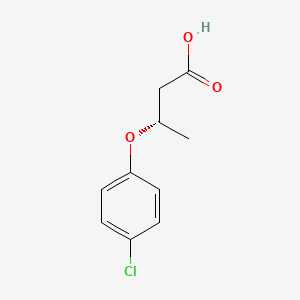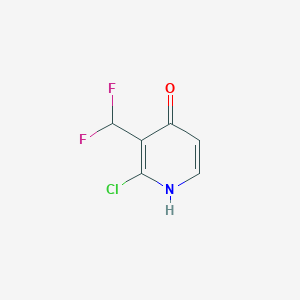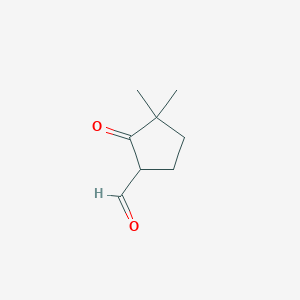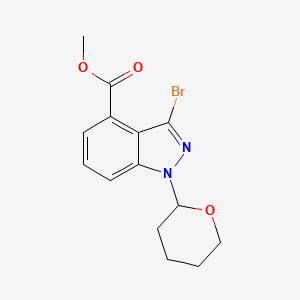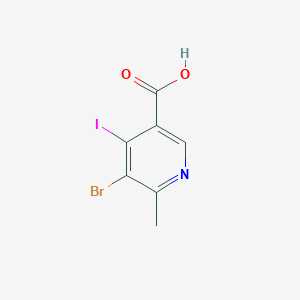
Methyl-5-bromo-4-iodonicotinicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-5-bromo-4-iodonicotinicacid is a halogenated derivative of nicotinic acid, characterized by the presence of both bromine and iodine atoms on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-5-bromo-4-iodonicotinicacid typically involves halogenation reactions. One common method is the sequential bromination and iodination of methyl nicotinate. The process begins with the bromination of methyl nicotinate using bromine in the presence of a suitable catalyst, followed by iodination using iodine and a strong oxidizing agent .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl-5-bromo-4-iodonicotinicacid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed:
- Substituted pyridine derivatives
- Oxidized or reduced forms of the original compound
- Coupled products with extended carbon chains
Wissenschaftliche Forschungsanwendungen
Methyl-5-bromo-4-iodonicotinicacid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its anticancer and antimicrobial properties, serving as a lead compound in drug discovery.
Wirkmechanismus
The mechanism of action of Methyl-5-bromo-4-iodonicotinicacid involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms enhance the compound’s ability to form strong interactions with biological macromolecules, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress induction, DNA intercalation, and disruption of cellular signaling .
Vergleich Mit ähnlichen Verbindungen
- Methyl-5-bromo-4-chloronicotinicacid
- Methyl-5-bromo-4-fluoronicotinicacid
- Methyl-5-iodo-4-chloronicotinicacid
Comparison: Methyl-5-bromo-4-iodonicotinicacid is unique due to the presence of both bromine and iodine atoms, which confer distinct electronic and steric properties. This dual halogenation enhances its reactivity and potential for diverse chemical transformations compared to its mono-halogenated counterparts .
Eigenschaften
Molekularformel |
C7H5BrINO2 |
|---|---|
Molekulargewicht |
341.93 g/mol |
IUPAC-Name |
5-bromo-4-iodo-6-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H5BrINO2/c1-3-5(8)6(9)4(2-10-3)7(11)12/h2H,1H3,(H,11,12) |
InChI-Schlüssel |
OFSBDNIPYOZATO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C(=C1Br)I)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


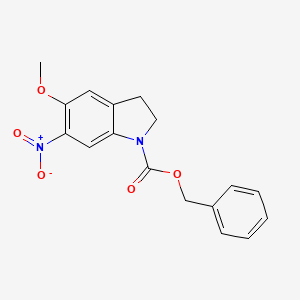

![N-[(4S)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride](/img/structure/B13087926.png)
![N-[(5-Chlorothiophen-2-YL)methyl]-N-methylcarbamoyl chloride](/img/structure/B13087930.png)
